Cas no 912902-83-1 (4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one)

4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- STK825094
- AKOS000274921
- 912902-83-1
- AKOS016041147
- F3320-0171
- 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
-
- Inchi: 1S/C28H29N3O3/c1-19-8-11-24(16-20(19)2)34-15-14-30-26-7-5-4-6-25(26)29-28(30)21-17-27(32)31(18-21)22-9-12-23(33-3)13-10-22/h4-13,16,21H,14-15,17-18H2,1-3H3
- InChI Key: VBPDYSNZQAHZRT-UHFFFAOYSA-N
- SMILES: O=C1CC(C2=NC3C=CC=CC=3N2CCOC2C=CC(C)=C(C)C=2)CN1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 455.22089180g/mol
- Monoisotopic Mass: 455.22089180g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 56.6Ų
4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0171-30mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-2mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-1mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-75mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-10μmol |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-4mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-3mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-50mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-15mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3320-0171-25mg |
4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
912902-83-1 | 90%+ | 25mg |
$109.0 | 2023-04-26 |
4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Related Literature
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 4-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Compound CAS No. 912902-83-1: 4-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
The compound with CAS No. 912902-83-1, named 4-{1-[2-(3,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and materials science. This compound is characterized by its unique structure, which incorporates a benzodiazole ring system and a pyrrolidinone moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. The starting materials for its synthesis include aromatic alcohols and aldehydes, which are subjected to various reaction conditions to form the intermediate benzodiazole derivative. The final step involves the coupling of this intermediate with the pyrrolidinone moiety to yield the target compound.
Recent studies have highlighted the potential of this compound as a biological scaffold for drug discovery. Its structure allows for extensive functionalization, enabling researchers to explore its activity against various biological targets. For instance, preliminary in vitro assays have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. This finding underscores its potential as a lead compound for the development of new therapeutic agents.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Due to its rigid aromatic framework and conjugated system, it has been proposed as a candidate for use in organic electronics. Researchers have explored its ability to act as a semiconductor material in thin-film transistors (TFTs), where it demonstrates promising electronic properties under specific conditions.
The structural versatility of this compound also makes it an attractive candidate for use in catalysis. Its ability to coordinate with metal ions has led to its investigation as a ligand in transition metal-catalyzed reactions. Early results indicate that it can enhance the efficiency of certain catalytic processes, particularly those involving olefin metathesis and cross-coupling reactions.
In terms of physical properties, this compound is typically isolated as a crystalline solid with a melting point of approximately 280°C. It is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits better solubility in polar solvents like dimethylformamide (DMF). Its UV-vis spectrum reveals strong absorption bands in the visible region, indicative of its conjugated π-system.
The safety profile of this compound has been evaluated through standard toxicological assays. Acute toxicity studies indicate that it has low toxicity when administered orally or intravenously. However, long-term exposure studies are still required to fully assess its safety profile.
In conclusion, the compound with CAS No. 912902-83-1 represents a valuable addition to the arsenal of organic compounds available for research and development. Its unique structure and diverse functional groups make it a promising candidate for applications in pharmacology, materials science, and catalysis. As research into this compound continues, it is anticipated that new insights into its properties and potential uses will emerge.
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